molecular formula C15H20ClN3O2 B3155041 ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate CAS No. 79106-26-6

ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate

Cat. No.: B3155041
CAS No.: 79106-26-6
M. Wt: 309.79 g/mol
InChI Key: VKLLTAGLGMPXRR-SDNWHVSQSA-N
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Description

Ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenyl group and an ethyl ester moiety, making it a versatile molecule for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of the piperazine intermediate by reacting 4-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent.

    Esterification: The intermediate is then subjected to esterification with ethyl chloroformate under basic conditions to form the ethyl ester derivative.

    Amino Substitution:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted amines and esters.

Scientific Research Applications

Ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Evaluated for its potential as a biochemical probe in enzyme assays and receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine ring allows it to bind to receptor sites, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate can be compared with similar compounds such as:

    Cetirizine ethyl ester dihydrochloride: A related compound with antihistamine properties.

    4-chlorophenylpiperazine derivatives: Compounds with similar structural motifs but different functional groups, leading to varied biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c1-2-21-15(20)11-14(17)19-9-7-18(8-10-19)13-5-3-12(16)4-6-13/h3-6,11H,2,7-10,17H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLLTAGLGMPXRR-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)N1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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